

Introduction: A Versatile Scaffold for Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Chroman-8-boronic acid*

Cat. No.: *B1424261*

[Get Quote](#)

Chroman-8-boronic acid (CAS Number: 685514-79-8) has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its structure uniquely combines the privileged chroman scaffold, a core component of many biologically active compounds, with the versatile boronic acid functional group.^[1] This duality makes it an invaluable intermediate for the construction of complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. Boronic acids are renowned for their stability, low toxicity, and diverse reactivity, serving as essential precursors in the synthesis of novel therapeutic agents and materials.^{[2][3][4]} This guide offers a comprehensive technical overview of **Chroman-8-boronic acid**, from its fundamental properties and handling to its core applications and detailed experimental protocols, designed to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Data

A clear understanding of a reagent's physical and chemical properties is the foundation of its effective application in the laboratory.

Property	Value	Source(s)
CAS Number	685514-79-8	[5] [6] [7] [8]
Molecular Formula	C ₉ H ₁₁ BO ₃	[5] [6] [7]
Molecular Weight	177.99 g/mol	[7]
IUPAC Name	(3,4-dihydro-2H-chromen-8-yl)boronic acid	[5]
Appearance	Solid	[5] [9]
Boiling Point	384.0 ± 52.0 °C at 760 mmHg (Predicted)	[5]
Typical Purity	≥95%	[5] [6]
Storage Temperature	Room Temperature	[5]

Chemical Structure:

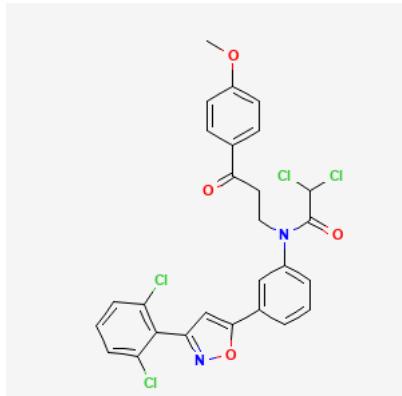


Figure 1. Structure of **Chroman-8-boronic acid**.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the reagent. **Chroman-8-boronic acid** is classified with GHS07 hazards.[\[5\]](#)

Hazard Identification:[\[5\]](#)

- Signal Word: Warning

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Handling and Storage Protocols:


- Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10][12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[9][10][11] If dust formation is significant, use a NIOSH/MSHA-approved respirator.[12]
- Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe dust. Wash hands thoroughly after handling.[9][10][11] Keep away from heat, sparks, and open flames.[10][11]
- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The compound should be stored away from incompatible materials such as strong oxidizing agents.[9][10]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The synthetic utility of **Chroman-8-boronic acid** is primarily derived from its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][13][14]

Mechanistic Principle: The reaction couples an organoboron compound (**Chroman-8-boronic acid**) with an organohalide or triflate in the presence of a palladium catalyst and a base.[13][14]

The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[13] The chroman moiety remains intact, allowing for the direct installation of this valuable heterocyclic system onto various aromatic or vinylic partners.

[Click to download full resolution via product page](#)

A conceptual workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocols: Synthesis and Purification

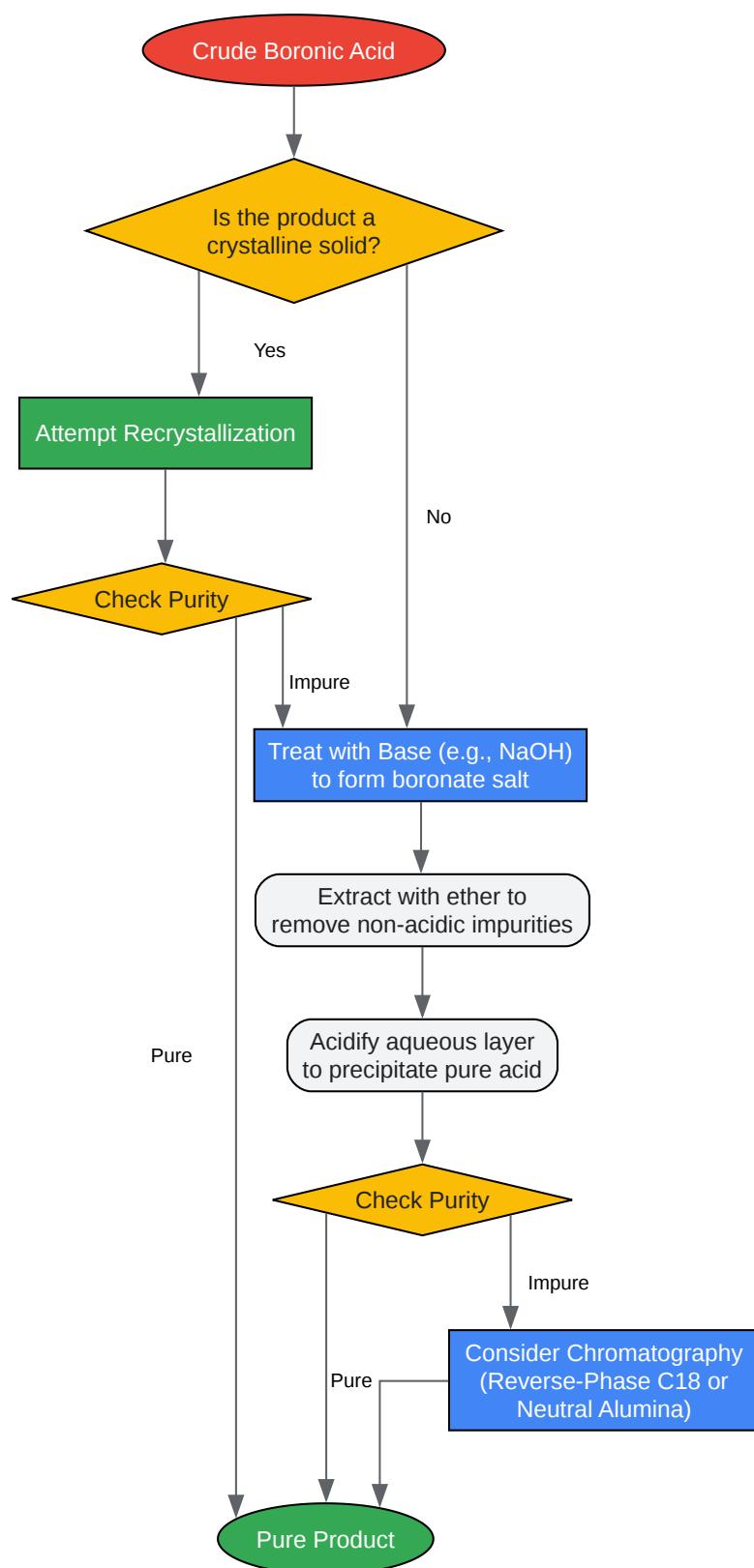
The following sections provide standardized, field-proven methodologies. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the

process.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling of **Chroman-8-boronic acid** with an aryl bromide. Conditions may require optimization based on the specific substrate.

Objective: To synthesize an 8-aryl-chroman derivative via a palladium-catalyzed cross-coupling reaction.


Methodology:

- Vessel Preparation (The "Why"): To prevent deactivation of the palladium catalyst, which is sensitive to oxygen, the reaction must be conducted under an inert atmosphere.
 - Step: Place a magnetic stir bar into a round-bottom flask equipped with a reflux condenser. Dry the glassware thoroughly in an oven and allow it to cool under a stream of nitrogen or argon.
- Reagent Addition (The "Why"): The reagents are added in a specific order to ensure proper mixing and initiation. The base is essential for activating the boronic acid for transmetalation.
[13]
 - Step: To the flask, add **Chroman-8-boronic acid** (1.0 eq.), the desired aryl bromide (1.1 eq.), and the base, such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq.).
 - Step: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (2-5 mol%).
- Solvent and Degassing (The "Why"): Solvents must be degassed to remove dissolved oxygen. A biphasic system (e.g., toluene and water) is often effective, with the inorganic base residing in the aqueous phase and the organic reactants and catalyst in the organic phase.
[15]
 - Step: Add the solvent system, such as a 4:1 mixture of toluene and water.

- Step: Bubble nitrogen or argon through the stirred mixture for 15-20 minutes to ensure the removal of any residual oxygen.
- Reaction Execution (The "Why"): Heating accelerates the reaction rate. The progress is monitored to determine the point of completion and avoid side reactions or decomposition.
 - Step: Heat the reaction mixture to reflux (typically 85-110 °C, depending on the solvent) with vigorous stirring.
 - Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Extraction (The "Why"): The work-up procedure quenches the reaction and separates the desired organic product from the inorganic salts, base, and catalyst residues.
 - Step: Once the reaction is complete, cool the mixture to room temperature.
 - Step: Dilute the mixture with an organic solvent like ethyl acetate and water.
 - Step: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
 - Step: Dry the separated organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification (The "Why"): The crude product must be purified to remove unreacted starting materials, byproducts, and catalyst residues.
 - Step: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Protocol: Strategies for Boronic Acid Purification

Boronic acids can be challenging to purify due to their polarity and tendency to form anhydrides (boroxines).^{[16][17]} Standard silica gel chromatography can sometimes lead to decomposition. ^[16] Below are validated alternative strategies.

[Click to download full resolution via product page](#)*A decision workflow for selecting a boronic acid purification method.*

Method 1: Purification via Salt Formation[18][19] This method leverages the acidic nature of the boronic acid to separate it from neutral impurities.

- Dissolve the crude **Chroman-8-boronic acid** in an appropriate solvent.
- Treat the solution with an aqueous base (e.g., NaOH, K₂CO₃) to form the water-soluble boronate salt.[19]
- Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether) to extract any non-acidic, organic-soluble impurities.[19]
- Separate the layers and carefully acidify the aqueous layer with an acid (e.g., HCl) until the pure boronic acid precipitates.
- Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Method 2: Purification via Adduct Formation[16][20] Boronic acids can form stable, crystalline adducts with diols or amino alcohols like diethanolamine.

- Dissolve the crude boronic acid in a solvent like ether.
- Add diethanolamine to form the diethanolamine adduct, which is often a crystalline solid that will precipitate.
- Isolate the crystalline adduct by filtration.
- The free boronic acid can be recovered by treating the adduct with an acid and extracting it into an organic solvent.[20]

Analytical Characterization

Confirming the identity and purity of **Chroman-8-boronic acid** and its reaction products is essential.

- High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS): This is a primary technique for assessing purity and monitoring reaction progress.[21] A reversed-phase C18 column is commonly used.[22][23] MS provides confirmation of the molecular weight.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the final product. Boron NMR (^{11}B NMR) can also be used to characterize the boronic acid itself.
- Post-Column Derivatization: For selective detection in complex mixtures, HPLC can be coupled with post-column derivatization using reagents like alizarin, which forms fluorescent complexes with boronic acids.[\[24\]](#)

Conclusion

Chroman-8-boronic acid stands as a potent and versatile tool for synthetic chemists. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a direct route to novel molecules incorporating the biologically relevant chroman core. A thorough understanding of its properties, safe handling procedures, and the nuances of its reactivity and purification is paramount for leveraging its full potential. By employing the robust protocols outlined in this guide, researchers can confidently integrate this valuable building block into their synthetic workflows, accelerating the discovery and development of new chemical entities in pharmaceuticals and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. Chroman-8-ylboronic acid | 685514-79-8 [sigmaaldrich.com]
- 6. Chroman-8-ylboronic acid ,≥95% - Amerigo Scientific [amerigoscientific.com]

- 7. labshake.com [labshake.com]
- 8. CHROMAN-8-BORONIC ACID | 685514-79-8 [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. scispace.com [scispace.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. waters.com [waters.com]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Versatile Scaffold for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1424261#chroman-8-boronic-acid-cas-number-685514-79-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com